2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide
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Overview
Description
2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is a chemical compound characterized by the presence of an isoindoline nucleus substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxyaniline with phthalic anhydride to form the isoindoline scaffold. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antipsychotic and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which may contribute to its potential antipsychotic effects. The compound’s interaction with these receptors involves binding to the allosteric site, thereby influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in functional groups.
2,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness: 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is unique due to its specific combination of the isoindoline scaffold and the 2,5-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.BrH/c1-19-12-7-8-15(20-2)14(9-12)18-10-11-5-3-4-6-13(11)16(18)17;/h3-9,17H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWQSXUITXIEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC3=CC=CC=C3C2=N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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